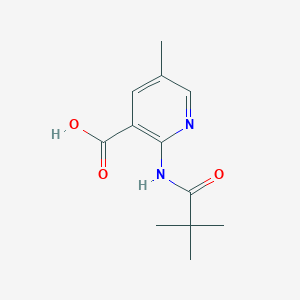

5-Methyl-2-pivalamidonicotinic acid

Descripción general

Descripción

5-Methyl-2-pivalamidonicotinic acid is a chemical compound with the empirical formula C12H16N2O3 . It has a molecular weight of 236.27 . It is a solid substance .

Molecular Structure Analysis

The SMILES string for this compound isCc1cnc(NC(=O)C(C)(C)C)c(c1)C(O)=O . The InChI is 1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) . Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 236.27 . The empirical formula is C12H16N2O3 .Aplicaciones Científicas De Investigación

Neuropharmacology and Psychedelic Research

5-Methyl-2-pivalamidonicotinic acid plays a role in neuropharmacology, particularly in studies related to psychedelic substances like LSD. Research has shown that LSD's effects on global and thalamic brain connectivity are attributable to its interaction with various serotonin receptors, implicating the 5-HT2A receptor in LSD's mechanism. This finding is significant for understanding the neurobiology of LSD and developing psychedelic-based therapeutics (Preller et al., 2018).

Organic Chemistry and Synthesis

In organic chemistry, pivalic acid, closely related to this compound, is used for reactions like the SNAr displacement of pyrimidinones with anilines. This process allows for the creation of functionalized pyrimidines, contributing to the exploration of structure-activity relationships in chemical compounds (Maddess & Carter, 2012).

Redox Biology

In redox biology, this compound derivatives are used to study protein sulfenation, a post-translational modification with potential for protein regulation. Novel biotinylated derivatives of dimedone have been synthesized to help in studying sulfenation of proteins, contributing significantly to our understanding of protein regulation under oxidative stress (Charles et al., 2007).

Cytotoxic Activity and Ionophoric Specificity

The compound has been involved in the synthesis of cyclopentapeptides, demonstrating cytotoxic activity in certain cell lines and showing potential as ionophores. This suggests a role in developing therapeutic agents with specific targeting capabilities (Abo-Ghalia & Amr, 2004).

Immunomodulatory Effects

This compound and its derivatives have been studied for their immunomodulatory effects. They have shown potential in stimulating the proliferation of lymphocytes and affecting the production of cytokines, indicating possible applications in immunotherapy (Drynda et al., 2014).

Synthesis of Nucleotides and Analogs

This compound is used in the synthesis of various nucleotides and analogs, demonstrating its utility in medicinal chemistry, particularly in the creation of antifolate inhibitors and potential therapeutic agents (Gangjee et al., 1999).

Metabolic and Pharmacokinetic Studies

It has been instrumental in studies related to the metabolism of essential fatty acids and pharmacokinetics. For instance, pivalic acid derivatives have been used to study the bioactivity of pyridines in human plasma and urine following coffee consumption, providing insight into the metabolic pathways of these compounds (Lang et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-7-5-8(10(15)16)9(13-6-7)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMMSGYQBZNNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673573 | |

| Record name | 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203499-02-8 | |

| Record name | 2-(2,2-Dimethylpropanamido)-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

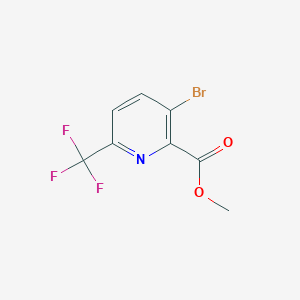

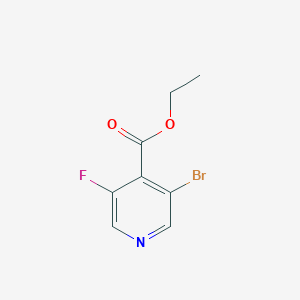

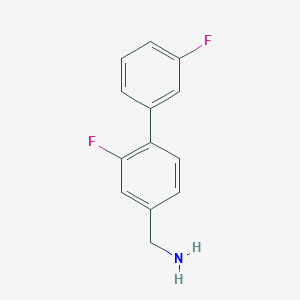

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)

![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)